5-Azido-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4-diol
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Overview
Description
p-Nitrophenyl 2-Azido-2-deoxy-alpha-D-galactopyranoside: is a biochemical reagent used in various scientific research applications. It is a derivative of galactopyranoside, where the hydroxyl group at the 2-position is replaced by an azido group, and the anomeric hydroxyl group is substituted with a p-nitrophenyl group. This compound is known for its utility in biochemical assays and research involving carbohydrate chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyl 2-Azido-2-deoxy-alpha-D-galactopyranoside typically involves the following steps:
Starting Material: The synthesis begins with D-galactose.
Azidation: The hydroxyl group at the 2-position of D-galactose is converted to an azido group using azidation reagents such as sodium azide.
Protection and Deprotection: Protecting groups are used to selectively protect other hydroxyl groups during the reaction. After azidation, these protecting groups are removed.
p-Nitrophenyl Substitution: The anomeric hydroxyl group is substituted with a p-nitrophenyl group using p-nitrophenol and suitable activating agents.
Industrial Production Methods: Industrial production of p-Nitrophenyl 2-Azido-2-deoxy-alpha-D-galactopyranoside follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The azido group can undergo substitution reactions with various nucleophiles.
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst.
Oxidation Reactions: The p-nitrophenyl group can undergo oxidation reactions to form nitroso or nitro derivatives.
Common Reagents and Conditions:
Substitution: Sodium azide, nucleophiles.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: p-Aminophenyl 2-amino-2-deoxy-alpha-D-galactopyranoside.
Oxidation: p-Nitroso or p-nitro derivatives.
Scientific Research Applications
Chemistry:
- Used as a substrate in enzymatic assays to study the activity of glycosidases.
- Employed in the synthesis of complex carbohydrates and glycoconjugates .
Biology:
- Utilized in the study of carbohydrate-protein interactions.
- Acts as a probe in the investigation of cellular processes involving glycosylation .
Medicine:
- Potential applications in drug development targeting glycosidases.
- Used in diagnostic assays for detecting enzyme deficiencies .
Industry:
- Applied in the production of biochemical reagents and diagnostic kits.
- Used in the synthesis of specialty chemicals for research and development .
Mechanism of Action
The mechanism of action of p-Nitrophenyl 2-Azido-2-deoxy-alpha-D-galactopyranoside involves its interaction with specific enzymes, particularly glycosidases. The compound acts as a substrate for these enzymes, undergoing hydrolysis to release p-nitrophenol, which can be quantitatively measured. This property makes it a valuable tool in enzymatic assays to study enzyme kinetics and activity .
Comparison with Similar Compounds
p-Nitrophenyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside: Similar structure but with an acetamido group instead of an azido group.
p-Nitrophenyl 2-Azido-2-deoxy-beta-D-galactopyranoside: Similar structure but with a beta configuration at the anomeric carbon.
Uniqueness:
- The presence of the azido group at the 2-position makes p-Nitrophenyl 2-Azido-2-deoxy-alpha-D-galactopyranoside unique, providing distinct reactivity and applications in biochemical research.
- The alpha configuration at the anomeric carbon differentiates it from its beta counterpart, influencing its interaction with specific enzymes .
Properties
Molecular Formula |
C12H14N4O7 |
---|---|
Molecular Weight |
326.26 g/mol |
IUPAC Name |
5-azido-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4-diol |
InChI |
InChI=1S/C12H14N4O7/c13-15-14-9-11(19)10(18)8(5-17)23-12(9)22-7-3-1-6(2-4-7)16(20)21/h1-4,8-12,17-19H,5H2 |
InChI Key |
KTWQZFHYGZLIJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)N=[N+]=[N-] |
Origin of Product |
United States |
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